4-Iodoindoline hydrochloride
Overview
Description
“4-Iodoindoline hydrochloride” is a chemical compound with the molecular formula C8H9ClIN . It is used for research purposes.
Synthesis Analysis
The synthesis of indoline derivatives, including “4-Iodoindoline hydrochloride”, has been a subject of research in recent years . Modern versions of classical syntheses such as the Fischer synthesis, Nenitzescu synthesis, Ullmann reaction, Leimgruber – Batcho synthesis, Reissert synthesis, Bartoli reaction, Madelung synthesis and Cadogan – Sundberg reaction are considered .
Molecular Structure Analysis
The molecular structure of “4-Iodoindoline hydrochloride” consists of a benzene ring fused with a five-membered nitrogenous ring . The molecular weight of this compound is 281.52 g/mol.
Physical And Chemical Properties Analysis
“4-Iodoindoline hydrochloride” has a density of 1.8±0.1 g/cm3, a boiling point of 300.6±31.0 °C at 760 mmHg, and a flash point of 135.6±24.8 °C . It has one hydrogen bond acceptor and one hydrogen bond donor .
Scientific Research Applications
4-Iodoindoline Hydrochloride: A Comprehensive Analysis of Scientific Research Applications:
Synthesis of Isoindole-1,3-dione Derivatives
In recent research, isoindole-1,3-dione derivatives have been synthesized via Diels–Alder reactions. These derivatives are structurally related to 4-Iodoindoline hydrochloride and may share similar reactivity patterns. Such compounds are valuable in medicinal chemistry for their potential biological activities .
Nematicidal and Insecticidal Activities
Halogenated indoles, which include compounds like 4-Iodoindoline hydrochloride, have shown potential as biocides against plant-parasitic nematodes and insects. This suggests a significant application in agricultural sciences for pest control .
Anti-HIV Activity
Indole derivatives have been synthesized and screened for anti-HIV activity against various HIV strains. While the specific activity of 4-Iodoindoline hydrochloride is not detailed, its structural similarity to these compounds suggests potential research applications in virology and therapeutic development .
Photodynamic Therapy
Research into indole derivatives for photodynamic therapy applications is ongoing. The unique properties of 4-Iodoindoline hydrochloride could make it a candidate for such studies.
Mechanism of Action
Target of Action
4-Iodoindoline hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that halogenated indoles have been reported to activate the glutamate-gated chloride channel (glucl), a prominent target for drug selection and design in parasitology . This activation can lead to various biological effects, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Pathways
For instance, indole is a signaling molecule produced by both bacteria and plants, affecting microbial interactions, particularly in the human gut .
Result of Action
Halogenated indoles have been reported to induce parasite death and form giant vacuoles in nematodes, leading to a form of non-apoptotic death known as methuosis .
Action Environment
It’s important to note that the biological activity of indole derivatives can be influenced by various factors, including the presence of other molecules, ph, temperature, and the specific characteristics of the biological environment .
properties
IUPAC Name |
4-iodo-2,3-dihydro-1H-indole;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN.ClH/c9-7-2-1-3-8-6(7)4-5-10-8;/h1-3,10H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMCGYGGYMQFFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696136 | |
Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodoindoline hydrochloride | |
CAS RN |
1187929-37-8 | |
Record name | 1H-Indole, 2,3-dihydro-4-iodo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187929-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Iodo-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696136 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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